molecular formula C11H10N2O2 B1384068 2-(Benzyloxy)pyrimidin-5-ol CAS No. 2055119-19-0

2-(Benzyloxy)pyrimidin-5-ol

Cat. No.: B1384068
CAS No.: 2055119-19-0
M. Wt: 202.21 g/mol
InChI Key: HNUZAYLUVVMTTC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyrimidin-5-ol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a benzyl ether group at the 2-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)pyrimidin-5-ol typically involves the use of pyrimidine derivatives and benzyl alcohol. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(benzyloxy)pyrimidin-5-one.

    Reduction: Formation of 2-(benzyloxy)dihydropyrimidin-5-ol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group and the hydroxyl group at the 5-position play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy)pyrimidin-5-ol: Contains a methoxy group instead of a benzyl ether group.

    2-(Ethoxy)pyrimidin-5-ol: Contains an ethoxy group instead of a benzyl ether group.

    2-(Phenoxy)pyrimidin-5-ol: Contains a phenoxy group instead of a benzyl ether group.

Uniqueness

2-(Benzyloxy)pyrimidin-5-ol is unique due to the presence of the benzyl ether group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its higher binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

2-phenylmethoxypyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-12-11(13-7-10)15-8-9-4-2-1-3-5-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZAYLUVVMTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299727
Record name 5-Pyrimidinol, 2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055119-19-0
Record name 5-Pyrimidinol, 2-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinol, 2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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